molecular formula C11H13NO4 B12282987 Benzyl 4-Nitrobutanoate CAS No. 138742-21-9

Benzyl 4-Nitrobutanoate

Cat. No.: B12282987
CAS No.: 138742-21-9
M. Wt: 223.22 g/mol
InChI Key: VJHWVTIKNVSZRC-UHFFFAOYSA-N
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Description

Benzyl 4-Nitrobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 4-nitrobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-Nitrobutanoate can be synthesized through the esterification of 4-nitrobutanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-Nitrobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: Benzyl 4-aminobutanoate.

    Reduction: 4-nitrobutanoic acid and benzyl alcohol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 4-Nitrobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-Nitrobutanoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways and processes, making the compound of interest for further study.

Comparison with Similar Compounds

    Benzyl 4-Nitrobenzoate: Similar structure but with a benzoate moiety instead of butanoate.

    Benzyl 4-Nitrophenylacetate: Contains a phenylacetate group instead of butanoate.

    Benzyl 4-Nitropropanoate: Similar but with a propanoate group.

Uniqueness: Benzyl 4-Nitrobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

138742-21-9

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

benzyl 4-nitrobutanoate

InChI

InChI=1S/C11H13NO4/c13-11(7-4-8-12(14)15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

VJHWVTIKNVSZRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC[N+](=O)[O-]

Origin of Product

United States

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